REACTION_CXSMILES
|
[C:1]1([CH3:8])[C:6](O)=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]([O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH2:19][CH3:20])(=[O:11])[CH3:10].C1(C=CC(O)=CC=1)[OH:22].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[C:8]1(=[O:22])[O:12][C:9](=[O:11])[CH:6]2[CH2:5][CH2:4][CH:3]=[CH:2][CH:1]12.[C:9]([O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH2:19][CH3:20])(=[O:11])[CH3:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCOCCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
ω-carboxy-polycaprolactone monoacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reflux condenser, a thermometer, a bleed tube, and a stirrer were set to a four-necked flask
|
Type
|
CUSTOM
|
Details
|
bubbled
|
Type
|
ADDITION
|
Details
|
the addition reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C2C(C(=O)O1)CCC=C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCOCCOCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH3:8])[C:6](O)=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]([O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH2:19][CH3:20])(=[O:11])[CH3:10].C1(C=CC(O)=CC=1)[OH:22].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[C:8]1(=[O:22])[O:12][C:9](=[O:11])[CH:6]2[CH2:5][CH2:4][CH:3]=[CH:2][CH:1]12.[C:9]([O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH2:19][CH3:20])(=[O:11])[CH3:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCOCCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
ω-carboxy-polycaprolactone monoacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reflux condenser, a thermometer, a bleed tube, and a stirrer were set to a four-necked flask
|
Type
|
CUSTOM
|
Details
|
bubbled
|
Type
|
ADDITION
|
Details
|
the addition reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C2C(C(=O)O1)CCC=C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCOCCOCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH3:8])[C:6](O)=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]([O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH2:19][CH3:20])(=[O:11])[CH3:10].C1(C=CC(O)=CC=1)[OH:22].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[C:8]1(=[O:22])[O:12][C:9](=[O:11])[CH:6]2[CH2:5][CH2:4][CH:3]=[CH:2][CH:1]12.[C:9]([O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH2:19][CH3:20])(=[O:11])[CH3:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCOCCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
ω-carboxy-polycaprolactone monoacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reflux condenser, a thermometer, a bleed tube, and a stirrer were set to a four-necked flask
|
Type
|
CUSTOM
|
Details
|
bubbled
|
Type
|
ADDITION
|
Details
|
the addition reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C2C(C(=O)O1)CCC=C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCOCCOCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |